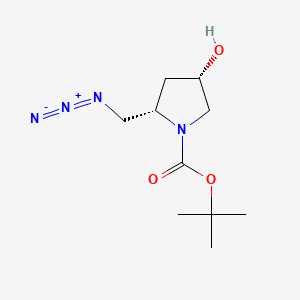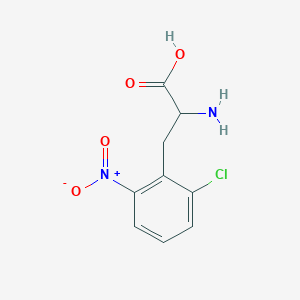
2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, characterized by the presence of an amino group, a chloro group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the nitration of 2-chlorophenylalanine, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as sodium hydroxide or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-Amino-3-(4-nitrophenyl)propanoic acid: Has the nitro group in a different position, which can affect its chemical properties and interactions.
3-Amino-3-(2-nitrophenyl)propanoic acid: Differs in the position of the amino group, leading to variations in its reactivity and applications.
Uniqueness
2-Amino-3-(2-chloro-6-nitrophenyl)propanoic acid is unique due to the presence of both chloro and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for specific research and industrial applications. The presence of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C9H9ClN2O4 |
|---|---|
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
2-amino-3-(2-chloro-6-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-2-1-3-8(12(15)16)5(6)4-7(11)9(13)14/h1-3,7H,4,11H2,(H,13,14) |
Clé InChI |
TYBDVRPTUXTOPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


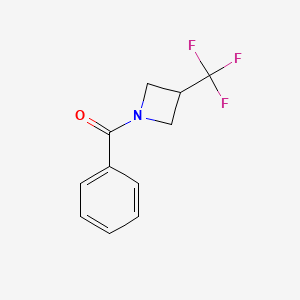
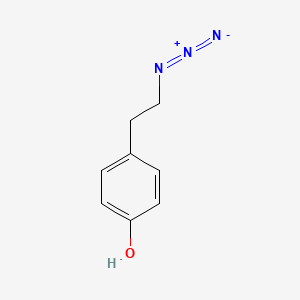
![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
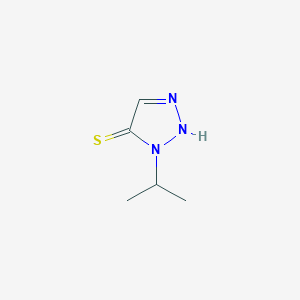

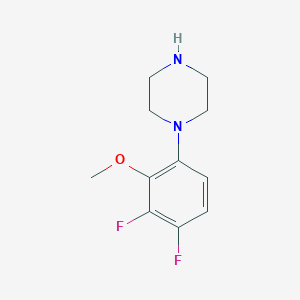
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
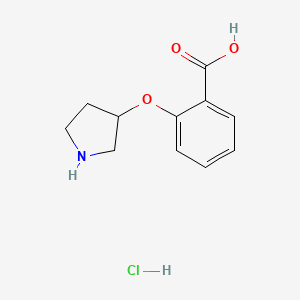
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)




